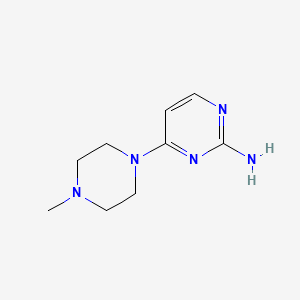

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKHYAPKOUIALX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648788 | |

| Record name | 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856973-81-4 | |

| Record name | 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine ring linked to a methylpiperazine moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] The arrangement of nitrogen atoms in both the pyrimidine and piperazine rings allows for multiple points of interaction with biological targets, making it a valuable scaffold in drug discovery.[3][4] Accurate and unambiguous structure elucidation is a critical first step in the development of any new chemical entity, ensuring the foundation of subsequent biological and toxicological studies is sound.

This guide provides a comprehensive overview of the analytical methodologies employed to definitively determine the chemical structure of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine. We will delve into the principles of key spectroscopic and spectrometric techniques, outlining not just the "how" but also the "why" behind experimental choices. The integration of data from multiple analytical platforms to build a cohesive and self-validating structural assignment will be a central theme.

Molecular and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C9H15N5 | [5] |

| Molecular Weight | 193.25 g/mol | [5] |

| CAS Number | 856973-81-4 | [1][5] |

| Appearance | Typically a solid | N/A |

| Solubility | Varies with solvent | N/A |

The Strategic Approach to Structure Elucidation

The confirmation of a chemical structure is a process of systematic evidence gathering. For a molecule like 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine, a multi-technique approach is essential to probe different aspects of its architecture. The core of this strategy involves:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish connectivity.

-

Vibrational Spectroscopy (FTIR): To identify functional groups present in the molecule.

-

UV-Visible Spectroscopy: To investigate the electronic transitions within the molecule.

-

X-ray Crystallography: To provide the definitive three-dimensional structure in the solid state, when suitable crystals can be obtained.

The following sections will explore the application of each of these techniques in the context of elucidating the structure of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine.

Figure 1: A generalized workflow for the structure elucidation of a novel chemical entity.

Mass Spectrometry: The First Glimpse

Mass spectrometry (MS) provides the molecular weight of the compound, which is a fundamental piece of information. High-resolution mass spectrometry (HRMS) can further yield the elemental formula, significantly narrowing down the possibilities for the molecular structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a common and gentle method for this type of molecule, typically producing the protonated molecule [M+H]+.

-

Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Interpretation: The exact mass of the molecular ion is measured and used to calculate the elemental composition. For C9H15N5, the expected monoisotopic mass of the protonated molecule [M+H]+ is approximately 194.1399.

Expected Fragmentation

While detailed fragmentation analysis is beyond the scope of this guide, key fragments would likely arise from the cleavage of the piperazine ring and the bond connecting it to the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Signals:

| Protons | Chemical Shift (ppm, approx.) | Multiplicity | Integration | Assignment |

| NH2 | 5.0 - 7.0 | Broad singlet | 2H | Amino group on pyrimidine |

| Pyrimidine-H | 7.5 - 8.5 | Doublet | 1H | Aromatic proton on pyrimidine |

| Pyrimidine-H | 6.0 - 7.0 | Doublet | 1H | Aromatic proton on pyrimidine |

| Piperazine-H (adjacent to pyrimidine) | 3.5 - 4.0 | Triplet | 4H | CH2 groups of piperazine |

| Piperazine-H (adjacent to N-CH3) | 2.4 - 2.8 | Triplet | 4H | CH2 groups of piperazine |

| CH3 | 2.2 - 2.5 | Singlet | 3H | Methyl group on piperazine |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Expected ¹³C NMR Signals:

| Carbon | Chemical Shift (ppm, approx.) | Assignment |

| Pyrimidine-C (attached to NH2) | 160 - 165 | C2 of pyrimidine |

| Pyrimidine-C (attached to piperazine) | 160 - 165 | C4 of pyrimidine |

| Pyrimidine-C | 155 - 160 | C6 of pyrimidine |

| Pyrimidine-C | 100 - 110 | C5 of pyrimidine |

| Piperazine-C (adjacent to pyrimidine) | 45 - 55 | C of piperazine |

| Piperazine-C (adjacent to N-CH3) | 50 - 60 | C of piperazine |

| CH3 | 45 - 50 | Methyl carbon |

2D NMR Spectroscopy

To definitively connect the protons and carbons, 2D NMR experiments are employed.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the connectivity within the pyrimidine and piperazine rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the link between the pyrimidine and piperazine moieties.

Figure 2: Key HMBC correlation confirming the connection between the pyrimidine and piperazine rings.

Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of chemical bonds.[6]

Expected FTIR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3400 | N-H stretch | Amino group (NH2)[6] |

| 2850 - 2950 | C-H stretch | Methyl and Methylene groups[6] |

| 1600 - 1650 | C=N stretch | Pyrimidine ring[6] |

| 1525 - 1575 | C=C stretch | Pyrimidine ring[7] |

| ~1100 | C-N stretch | Piperazine ring |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-systems. The pyrimidine ring is the primary chromophore in this molecule. A typical UV-Vis spectrum would show absorption maxima in the ultraviolet region, characteristic of π → π* and n → π* transitions of the aromatic pyrimidine ring.

X-ray Crystallography: The Definitive Structure

When a single crystal of sufficient quality can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the molecule in the solid state.[8][9] This technique can confirm the connectivity, stereochemistry, and conformation of the molecule. For pyrimidine derivatives, X-ray crystallography has been instrumental in understanding their packing and intermolecular interactions.[10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The purified compound is dissolved in a suitable solvent or solvent system, and crystals are grown by slow evaporation, vapor diffusion, or cooling.

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.

The resulting crystal structure would confirm the planar nature of the pyrimidine ring and the chair conformation of the piperazine ring.[12] It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amino group.

Conclusion

The structure elucidation of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine is a multi-faceted process that relies on the synergistic application of various analytical techniques. Mass spectrometry provides the molecular formula, while a suite of NMR experiments maps out the intricate connectivity of the atoms. FTIR and UV-Vis spectroscopy confirm the presence of key functional groups and chromophores. Finally, when possible, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. This rigorous and self-validating approach ensures the unequivocal identification of the molecule, providing a solid foundation for its further investigation in the realms of medicinal chemistry and drug development.

References

-

Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega. (2022-10-13). [Link]

-

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine, 1 mg. CP Lab Safety. [Link]

-

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. MDPI. [Link]

-

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. National Center for Biotechnology Information. [Link]

-

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine. Aladdin. [Link]

- Extraction and purification method of 1-amino-4-methylpiperazine.

-

Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. ResearchGate. [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]

-

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. ResearchGate. [Link]

-

4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. PubChem. [Link]

-

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. PubMed. [Link]

-

Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. MDPI. [Link]

-

Comparison FTIR spectra of (N‐(pyrimidin‐2‐yl). ResearchGate. [Link]

-

UV–vis spectra of 9-methyl-2-(4-phenylpiperazin-1-yl)-alloxazine(10q). ResearchGate. [Link]

-

Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. National Center for Biotechnology Information. [Link]

-

Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. National Center for Biotechnology Information. [Link]

-

A knowledge availability survey of the crystal structure data for pyrimidine derivatives. International Union of Crystallography. [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]

-

Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. International Journal of Chemical and Molecular Engineering. [Link]

-

Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. Research Journal of Pharmacy and Technology. [Link]

-

IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

-

Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central. [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]

-

Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. ACS Publications. [Link]

-

(E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide from 4-Bromobenzaldehyde and Sulfadiazine, Synthesis, Spectral (FTIR, UV–Vis), Computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG) and Molecular Docking Studies. ResearchGate. [Link]

-

4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. National Center for Biotechnology Information. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

-

N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed. [Link]

Sources

- 1. 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine;CAS No.:856973-81-4 [chemshuttle.com]

- 2. aladdin-e.com [aladdin-e.com]

- 3. mdpi.com [mdpi.com]

- 4. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Mechanism of Action of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and understand the mechanism of action of the bioactive small molecule, 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine. While direct, extensive literature on this specific chemical entity is nascent, its structural motifs are highly prevalent in a well-established class of therapeutic agents. This document synthesizes information from analogous compounds to build a robust, testable hypothesis and outlines the experimental pathways to elucidate its precise biological function.

Executive Summary: A Hypothesis Rooted in a Privileged Scaffold

The chemical structure of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine features two key pharmacophores: a 2-aminopyrimidine core and a 4-methylpiperazine moiety. This combination is a hallmark of numerous potent and selective protein kinase inhibitors . The 2-aminopyrimidine scaffold is a bioisostere of adenine, enabling it to function as an ATP-competitive inhibitor by forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The methylpiperazine group often serves to enhance solubility and can form additional interactions within the solvent-exposed region of the binding site, contributing to both potency and selectivity.

Prominent drugs like Imatinib, a cornerstone in cancer therapy, utilize this structural framework to achieve potent inhibition of tyrosine kinases.[1] Furthermore, derivatives of the broader pyrimidine class have demonstrated inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), FMS-like tyrosine kinase 3 (FLT3), and AMP-activated protein kinase (AMPK).[2][3]

Therefore, the central hypothesis of this guide is that 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine functions as a competitive inhibitor of one or more protein kinases , thereby modulating downstream signaling pathways critical for cellular processes such as proliferation, differentiation, and survival. The following sections provide the experimental blueprint to validate this hypothesis and pinpoint its specific molecular target(s).

Deconstructing the Molecular Target: The Kinase Family

Protein kinases constitute a large family of enzymes that catalyze the phosphorylation of substrate proteins, acting as critical nodes in cellular signaling. Their dysregulation is a common driver of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.

Postulated Targets Based on Structural Analogs

Based on the activity profiles of structurally related compounds found in the literature, the primary kinase families to investigate for interaction with 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine include:

-

Cyclin-Dependent Kinases (CDKs): Compounds with a 2-phenylamino-pyridopyrimidine scaffold have shown potent inhibition of CDK4.[3] CDKs are master regulators of the cell cycle, and their inhibition is a validated anti-proliferative strategy.

-

FMS-like Tyrosine Kinase 3 (FLT3): Pyrrolopyrimidine derivatives containing the aminopyrimidine core are potent inhibitors of FLT3, a key target in acute myeloid leukemia (AML).[2]

-

AMP-activated protein kinase (AMPK): The same class of compounds that inhibit CDK4 have also shown activity against AMPK, a central regulator of cellular energy homeostasis.[3]

-

ABL Kinase: The aminopyrimidine core is central to the pharmacophore of Imatinib, the archetypal inhibitor of the BCR-Abl fusion protein in chronic myeloid leukemia.[1]

This initial list is not exhaustive but provides a data-driven starting point for a targeted investigation.

Visualizing the Hypothesized Kinase Inhibition

The diagram below illustrates the general mechanism of ATP-competitive kinase inhibition, the hypothesized mode of action for 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine.

Caption: Hypothesized ATP-competitive mechanism of kinase inhibition.

Experimental Validation Workflow: A Step-by-Step Guide

To rigorously test the kinase inhibitor hypothesis, a multi-tiered experimental approach is essential. This workflow progresses from broad, high-throughput screening to specific, mechanistic cell-based assays.

Phase 1: Broad Kinome Profiling

The initial step is to determine if the compound has kinase inhibitory activity and to identify potential targets across the human kinome.

Protocol: Large-Scale Kinase Panel Screen

-

Compound Preparation: Prepare a 10 mM stock solution of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine (CAS: 856973-81-4) in DMSO.[4]

-

Assay Concentration: Perform an initial screen at a single high concentration (e.g., 1 or 10 µM) to identify any significant inhibitory activity.

-

Kinase Panel: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) for screening against a panel of >400 human kinases. These assays typically measure the remaining kinase activity in the presence of the compound.

-

Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO). A common threshold for a "hit" is >50% or >70% inhibition at the screening concentration.

-

Causality Check: The self-validating aspect of this protocol lies in its breadth. Hits should ideally cluster within related kinase families, providing an early indication of selectivity and a logical basis for follow-up studies. Random, unrelated hits may suggest off-target effects or assay interference.

Phase 2: Hit Confirmation and Potency Determination

Once initial hits are identified, the next step is to confirm their activity and quantify their potency.

Protocol: IC₅₀ Determination for Lead Kinase Targets

-

Kinase Selection: Select the top 5-10 kinase hits from the initial screen for further analysis.

-

Assay Setup: For each selected kinase, set up a biochemical assay. This can be a radiometric assay using ³²P-ATP or, more commonly, a fluorescence-based assay (e.g., LanthaScreen™, HTRF®) that measures product formation or ATP depletion.

-

Dose-Response Curve: Create a 10-point, 3-fold serial dilution of the compound, starting from a high concentration (e.g., 50 µM).

-

Incubation: Incubate the kinase, substrate, ATP (typically at its Km concentration to ensure competitive binding dynamics), and varying concentrations of the compound.

-

Data Acquisition: Measure the assay signal after the reaction reaches completion.

-

Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

| Parameter | Description | Example Data (Hypothetical) |

| Kinase Target | Specific protein kinase being assayed | CDK4/Cyclin D1 |

| IC₅₀ (nM) | Half-maximal inhibitory concentration | 85 |

| Hill Slope | Steepness of the dose-response curve | 1.1 |

| R² | Goodness of fit for the curve | 0.992 |

Phase 3: Cellular Mechanism of Action

Validating that the compound inhibits the target kinase within a cellular context is a critical step.

Protocol: Target Engagement Assay using Western Blot

-

Cell Line Selection: Choose a cell line where the target kinase is known to be active and drives a key signaling pathway (e.g., MV4-11 cells for FLT3).[2]

-

Compound Treatment: Treat the cells with increasing concentrations of the compound for a defined period (e.g., 2-4 hours).

-

Cell Lysis: Harvest and lyse the cells to extract total protein.

-

Western Blotting: Perform SDS-PAGE to separate proteins by size, transfer them to a membrane, and probe with antibodies.

-

Use a primary antibody specific for the phosphorylated form of the direct downstream substrate of the target kinase (e.g., phospho-Rb for CDK4).

-

Use a primary antibody for the total protein of the substrate as a loading control.

-

Use an antibody for the total target kinase to ensure its expression is unchanged.

-

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate, with no change in total substrate or kinase levels, provides strong evidence of target engagement and inhibition in a cellular environment.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental plan to determine the mechanism of action.

Caption: A tiered experimental workflow for mechanism of action validation.

Conclusion and Future Directions

The structural components of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine strongly suggest a mechanism of action centered on protein kinase inhibition. This guide provides a robust, hypothesis-driven framework for any research professional to systematically investigate this compound. By progressing from broad kinome screening to specific cellular target validation, researchers can precisely identify its molecular target(s), quantify its potency, and elucidate its biological function. The successful execution of these protocols will not only define the compound's mechanism of action but also pave the way for its potential development as a targeted therapeutic agent.

References

-

Chen, J., Sang, Z., Li, L., He, L., & Ma, L. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Molecular Diversity, 21(3), 637-654. Available at: [Link]

-

Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 134-140. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22329833, 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Retrieved January 26, 2026 from [Link].

-

CP Lab Safety. (n.d.). 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine, 1 mg. Retrieved January 26, 2026 from [Link]

-

Caputo, M., et al. (2021). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib) Free Base. Molbank, 2021(3), M1267. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4369496, 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. Retrieved January 26, 2026 from [https://pubchem.ncbi.nlm.nih.gov/compound/4-(4-Methyl-1-piperazinyl_methyl-N-3-(4-3-pyridinyl-2-pyrimidinyl_amino_phenyl_-benzamide]([Link].

-

Wikipedia contributors. (2023, December 19). Sildenafil. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

-

Cai, W., et al. (2017). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 60(16), 7079–7096. Available at: [Link]

-

Kumar, A., et al. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 56(11), 4446–4459. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to the Discovery of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Derivatives as Kinase Inhibitors

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The pyrimidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile template for the design of ligands for a diverse range of biological targets.[1] Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system allows for various substitutions to modulate potency, selectivity, and pharmacokinetic properties.[2] This inherent versatility has led to the development of numerous approved drugs containing the pyrimidine core, particularly in the field of oncology.[1]

Within the vast landscape of kinase inhibitors, the 2-aminopyrimidine core has emerged as a particularly successful pharmacophore. A prominent example is Imatinib, a revolutionary therapeutic agent for chronic myeloid leukemia (CML), which features a 2-phenylaminopyrimidine moiety.[3][4] The discovery and optimization of Imatinib underscored the potential of this scaffold to target the ATP-binding site of kinases with high affinity and selectivity.

This technical guide focuses on a specific class of pyrimidine derivatives: those bearing a 4-(4-methylpiperazin-1-yl) substituent at the 4-position and an amino group at the 2-position. This structural motif has been strategically employed in the design of potent inhibitors of various kinases, notably Janus kinases (JAKs) and FMS-like tyrosine kinase 3 (FLT3), which are critical drivers in hematological malignancies and inflammatory diseases.[5][6]

The rationale behind this design often involves a hybridization strategy, where pharmacophores from known kinase inhibitors are combined to create novel molecules with improved or dual-targeting capabilities.[5] The 4-(4-methylpiperazin-1-yl) group, for instance, is a common feature in many kinase inhibitors, often contributing to improved solubility, cell permeability, and favorable pharmacokinetic profiles.[7]

This guide will provide a comprehensive overview of the discovery of these derivatives, from their rational design and synthesis to their biological evaluation and structure-activity relationship (SAR). It is intended for researchers, scientists, and drug development professionals seeking to understand the intricacies of designing and developing this important class of kinase inhibitors.

Chemical Synthesis: A Step-by-Step Approach

The synthesis of 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine derivatives typically follows a convergent strategy, involving the preparation of a key pyrimidine intermediate followed by diversification at the 2-amino position. A general and efficient synthetic route is outlined below.

Experimental Protocol: Synthesis of the Core Scaffold

Step 1: Synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine

This key intermediate is prepared via a nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyrimidine. The reaction of 2,4-dichloropyrimidine with N-methylpiperazine is a common and effective method. The regioselectivity of this reaction generally favors substitution at the more reactive C4 position.[8]

-

Materials:

-

2,4-Dichloropyrimidine

-

N-Methylpiperazine

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

-

-

Procedure:

-

To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in the chosen anhydrous solvent, add N-methylpiperazine (1.1 eq) and triethylamine (1.2 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine.

-

Step 2: Synthesis of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Derivatives

The final derivatives are synthesized by reacting the 2-chloro intermediate with a variety of primary or secondary amines.

-

Materials:

-

2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine

-

Desired amine (e.g., aniline, benzylamine)

-

Base (e.g., Potassium Carbonate, Triethylamine)

-

Solvent (e.g., Dimethylformamide (DMF), Ethanol)

-

-

Procedure:

-

In a reaction vessel, combine 2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine (1.0 eq), the desired amine (1.2 eq), and the base (2.0 eq) in the chosen solvent.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

If no precipitate forms, extract the product with an organic solvent.

-

Purify the crude product by recrystallization or silica gel column chromatography.

-

Caption: General synthetic workflow for 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine derivatives.

Biological Evaluation: Assessing Kinase Inhibitory Activity

The biological activity of these compounds is primarily assessed through their ability to inhibit specific kinases and their downstream effects on cancer cell lines.

Experimental Protocol: In Vitro Kinase Inhibition Assays

Biochemical assays are employed to determine the half-maximal inhibitory concentration (IC50) of the compounds against purified kinases like JAK2 and FLT3.

-

LanthaScreen™ Kinase Assay (Example for JAK2):

-

Prepare a serial dilution of the test compound in a suitable buffer.

-

In a 384-well plate, add the diluted compound, a fluorescently labeled substrate peptide, and ATP at its Km,app concentration.

-

Initiate the reaction by adding the purified JAK2 enzyme.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the phosphorylated substrate by adding a terbium-labeled anti-phosphopeptide antibody.

-

Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

-

-

ADP-Glo™ Kinase Assay (Example for FLT3):

-

Perform the kinase reaction in a similar manner to the LanthaScreen™ assay, with the test compound, FLT3 enzyme, substrate, and ATP.

-

After the kinase reaction, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction.

-

Measure the luminescence signal, which is proportional to the ADP produced and thus the kinase activity.

-

Calculate the IC50 values as described above.[1]

-

Experimental Protocol: Cellular Antiproliferative Assays

The effect of the compounds on the growth of cancer cell lines, such as the JAK2-dependent HEL cell line and the FLT3-ITD positive MV4-11 cell line, is a crucial step in their evaluation.

-

MTS Assay:

-

Seed the cells (e.g., HEL, MV4-11) in a 96-well plate at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of the test compound and incubate for 72 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm, which is proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

-

Experimental Protocol: Western Blot Analysis of Downstream Signaling

To confirm the mechanism of action, the effect of the compounds on the phosphorylation of downstream signaling proteins, such as STAT5 (a key substrate of JAK2 and FLT3), is analyzed by Western blotting.

-

Procedure:

-

Treat the cells (e.g., MV4-11) with the test compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.[5]

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total STAT5 as a loading control.

-

Caption: Workflow for the biological evaluation of 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine derivatives.

Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine scaffold allows for the exploration of the structure-activity relationship, providing crucial insights for optimizing potency and selectivity.

A key study by Zhao et al. (2019) provides valuable SAR data for a series of 4-piperazinyl-2-aminopyrimidine derivatives as dual JAK2 and FLT3 inhibitors.[5] The SAR was investigated by modifying two main regions: the "A" phenyl ring attached to the 2-amino group and the "B" phenyl ring on the piperazine moiety.[5]

| Compound | R (A-ring) | R' (B-ring) | JAK2 IC50 (nM) | FLT3 IC50 (nM) | HEL IC50 (µM) | MV4-11 IC50 (µM) |

| 14a | H | H | 120 | 150 | 1.2 | 0.85 |

| 14d | 4-F | H | 85 | 98 | 0.95 | 0.62 |

| 14j | 4-Cl | 4-F | 27 | 30 | 0.41 | 0.28 |

| 14l | 4-CN | H | 45 | 55 | 0.68 | 0.45 |

| 15a | H | 2-Me | 150 | 180 | 1.5 | 1.1 |

| 15d | H | 4-Me | 130 | 160 | 1.3 | 0.95 |

Data adapted from Zhao et al., European Journal of Medicinal Chemistry, 2019, 181, 111590.[5]

Key SAR Insights:

-

A-ring Substitution: Introduction of electron-withdrawing groups at the 4-position of the "A" phenyl ring generally enhances the inhibitory activity against both JAK2 and FLT3. For instance, compound 14j with a 4-chloro substituent showed significantly improved potency compared to the unsubstituted analog 14a .[5]

-

B-ring Substitution: Modifications on the "B" phenyl ring had a less pronounced effect on potency compared to the A-ring. Small alkyl groups at the 2- or 4-position did not lead to a significant improvement in activity.

-

Dual Inhibition: Several compounds exhibited balanced dual inhibitory activity against both JAK2 and FLT3, with compound 14j being a notable example with IC50 values of 27 nM and 30 nM, respectively.[5]

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

The primary mechanism of action for these compounds is the inhibition of the Janus kinase (JAK) family of enzymes, which are key components of the JAK-STAT signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors, playing a central role in hematopoiesis, immune response, and inflammation.[9]

Dysregulation of the JAK-STAT pathway is a hallmark of various diseases, including myeloproliferative neoplasms (driven by mutations like JAK2 V617F) and acute myeloid leukemia (often associated with FLT3 mutations).[9]

Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of the described derivatives.

By inhibiting JAK kinases, these 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine derivatives block the phosphorylation and subsequent activation of STAT proteins. This prevents the translocation of STAT dimers to the nucleus and the transcription of target genes involved in cell proliferation and survival, ultimately leading to apoptosis in cancer cells.

Pharmacokinetics and Drug Development Considerations

While the primary focus of early-stage discovery is on potency and selectivity, the pharmacokinetic (PK) properties of these compounds are critical for their potential as therapeutic agents. Pyrimidine-based kinase inhibitors, as a class, exhibit a wide range of pharmacokinetic profiles.[10]

Key PK parameters to consider include:

-

Absorption: Oral bioavailability is a desirable feature for patient convenience. The 4-(4-methylpiperazin-1-yl) group can contribute to improved aqueous solubility and oral absorption.

-

Distribution: The volume of distribution will determine the extent to which the compound penetrates tissues.

-

Metabolism: These compounds are typically metabolized by cytochrome P450 enzymes in the liver. Understanding their metabolic stability is crucial for determining dosing regimens.

-

Excretion: The route and rate of elimination will influence the compound's half-life.

Early assessment of these ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential to guide lead optimization and select candidates with favorable drug-like properties for further development.

Conclusion and Future Directions

The 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine scaffold has proven to be a highly fruitful starting point for the discovery of potent and selective kinase inhibitors. The strategic combination of the 2-aminopyrimidine core with the 4-(4-methylpiperazin-1-yl) moiety has led to the identification of promising dual inhibitors of JAK2 and FLT3 with significant potential for the treatment of hematological malignancies.

Future research in this area will likely focus on:

-

Improving Selectivity: Fine-tuning the substituents on the pyrimidine core to enhance selectivity for specific kinase isoforms, thereby minimizing off-target effects.

-

Overcoming Resistance: Designing next-generation inhibitors that can overcome acquired resistance mechanisms that emerge during therapy.

-

Exploring New Targets: Expanding the application of this versatile scaffold to other kinase targets implicated in a broader range of diseases.

The in-depth understanding of the synthesis, biological activity, and SAR of these derivatives, as outlined in this guide, provides a solid foundation for the continued development of novel and effective kinase inhibitors for the benefit of patients.

References

- Capdeville, R., Buchdunger, E., Zimmermann, J., & Matter, A. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature reviews Drug discovery, 1(7), 493-502.

-

Zhao, Y., et al. (2019). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry, 181, 111590. [Link]

-

Lievre, M., et al. (2012). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical pharmacokinetics, 51(7), 423-440. [Link]

- Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT signaling pathways in health and disease. The New England journal of medicine, 377(22), 2167-2177.

- Wernig, G., et al. (2008). Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera. Cancer cell, 13(4), 311-320.

- Bhatt, S., & Gascoyne, P. R. (2012). The Cull and the Kill: A new role for the proteasome in the regulation of JAK-STAT signaling.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.

- Zhou, T., Georgeon, S., Moser, R., Scapin, G., & Tomlins, P. B. (2020). The JAK-STAT pathway in hematological malignancies. Signal transduction and targeted therapy, 5(1), 1-13.

- Quintás-Cardama, A., Vaddi, K., Liu, P., Manshouri, T., Li, J., Scherle, P. A., ... & Verstovsek, S. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 115(15), 3109-3117.

- Weisberg, E., et al. (2005). Characterization of an FLT3-selective, small-molecule inhibitor of mutated FLT3 in vitro and in vivo. Cancer cell, 7(5), 433-443.

-

Ubigene. (n.d.). Cell Use Instruction - MV4-11 Cell Line. Retrieved from [Link]

- Zarrin, A. A., et al. (2005). STAT protein-protein interactions. Current pharmaceutical design, 11(27), 3553-3565.

- Singh, R. P., & Sharad, S. (2017). A novel STAT3 inhibitor, S3I-201, is a promising therapeutic agent for targeting STAT3-dependent tumors. Drug discovery today, 22(10), 1466-1474.

- Brown, D. G., & Wobst, H. J. (2021). A decade of FDA-approved drugs (2010–2019): trends and perspectives. Journal of medicinal chemistry, 64(5), 2342-2381.

-

Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017). Usiena air. Retrieved from [Link]

-

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. (2022). PubMed. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. usiena-air.unisi.it [usiena-air.unisi.it]

- 8. mdpi.com [mdpi.com]

- 9. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 10. impactfactor.org [impactfactor.org]

The Versatile Scaffold: A Technical Guide to 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine and its Analogs in Medicinal Chemistry

Foreword: The Building Block of Modern Therapeutics

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets, offering a fertile ground for the development of novel therapeutics. The 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine core is a quintessential example of such a scaffold. Its unique combination of a hydrogen bond-donating and -accepting pyrimidinamine moiety, coupled with the solubilizing and pharmacokinetically favorable N-methylpiperazine group, has made it a cornerstone in the design of a diverse range of clinically significant drugs. This guide provides an in-depth exploration of this remarkable scaffold, from its synthesis to its multifaceted applications in drug discovery, with a focus on kinase inhibitors, central nervous system (CNS) agents, and therapeutics for metabolic disorders.

Part 1: Mastering the Synthesis: From Bench to Pipeline

The synthetic accessibility of the 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine core and its analogs is a key driver of its widespread use in drug discovery. The most common and efficient approach involves a two-step process starting from readily available pyrimidine precursors.

A pivotal reaction in the synthesis of this scaffold is the nucleophilic aromatic substitution (SNAr) or, more commonly, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1][2] The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields and purity. The Buchwald-Hartwig reaction is favored for its broad substrate scope and tolerance of various functional groups, making it a robust method for creating the crucial C-N bond between the pyrimidine ring and the piperazine moiety.[1][2]

Below is a generalized workflow for the synthesis of the 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine core.

Caption: General Synthetic Workflow.

Experimental Protocol: Synthesis of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine

This protocol outlines a standard laboratory procedure for the synthesis of the core scaffold.

Step 1: Synthesis of 2-Amino-4-chloropyrimidine

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add aqueous ammonia (excess, ~10 eq).

-

Heat the reaction mixture in a sealed vessel at 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature. The product, 2-amino-4-chloropyrimidine, often precipitates out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the desired intermediate.[3]

Step 2: Buchwald-Hartwig Amination

-

In an oven-dried flask, combine 2-amino-4-chloropyrimidine (1.0 eq), 1-methylpiperazine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq), a phosphine ligand like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq), and a base such as sodium tert-butoxide (NaOtBu) (1.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add a dry, degassed solvent, such as toluene or dioxane.

-

Heat the reaction mixture at 80-110 °C for 4-12 hours, monitoring the reaction by TLC or LC-MS.[4]

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine.

Part 2: Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine scaffold is evident in the wide array of therapeutic targets it has been shown to modulate. The following sections will delve into the key applications, exploring the structure-activity relationships that govern the potency and selectivity of its analogs.

Kinase Inhibitors: A Privileged Scaffold for Oncology

Perhaps the most prominent application of this scaffold is in the development of kinase inhibitors. The 2-aminopyrimidine core acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The N-methylpiperazine tail often extends into the solvent-exposed region, enhancing solubility and allowing for further modifications to fine-tune the compound's properties.

Imatinib (Gleevec): A Paradigm of Targeted Therapy

A landmark example is Imatinib , a potent inhibitor of the Bcr-Abl tyrosine kinase, which is the causative agent of Chronic Myeloid Leukemia (CML). The 4-(4-methylpiperazin-1-yl) moiety is a key structural feature of Imatinib, contributing to its efficacy and favorable pharmacokinetic profile.

Caption: Imatinib's Mechanism of Action.

Structure-Activity Relationship (SAR) of Kinase Inhibitors

The following table summarizes the SAR for a selection of kinase inhibitors based on the 2-aminopyrimidine scaffold.

| Compound | R1 | R2 | Target Kinase | IC50 (nM) |

| Analog 1 | H | Phenyl | Abl | 500 |

| Analog 2 | H | 3-Pyridyl | Abl | 25 |

| Imatinib | Methyl | N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide | Abl, c-Kit, PDGFR | 25 (Abl) |

| FN-1501 | H | 1H-pyrazole-3-carboxamide derivative | FLT3, CDK2/4/6 | 8 (MV4-11 cells) |

| Compound 7x | Cyclopentyl | 2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile | CDK4 | 30-100 (apoptosis) |

Data compiled from multiple sources for illustrative purposes.

The SAR data reveals that modifications at the R1 and R2 positions of the pyrimidine ring significantly impact the potency and selectivity of the inhibitors. For instance, the introduction of a 3-pyridyl group at R2 in Analog 2 leads to a substantial increase in Abl kinase inhibition compared to a simple phenyl ring in Analog 1. Imatinib's complex side chain at R2 is crucial for its multi-targeted activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[5]

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound in DMSO.

-

Prepare a solution of the target kinase in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

-

Prepare a solution of the kinase substrate peptide and ATP in the kinase assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add 2.5 µL of the diluted test compound to each well.

-

Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Modulators of the Central Nervous System: Targeting Monoamine Oxidases

Analogs of the 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine scaffold have also shown promise as inhibitors of monoamine oxidases (MAOs), enzymes that are crucial in the metabolism of neurotransmitters like serotonin and norepinephrine.[6] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.

The 1-(2-pyrimidinyl)piperazine moiety is a known pharmacophore in several CNS-active drugs.[6] Its ability to interact with monoaminergic systems makes it an attractive starting point for the design of novel MAO inhibitors.

Structure-Activity Relationship (SAR) of MAO Inhibitors

| Compound | R Group on Piperazine-1-carbodithioate | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| 2j | 4-Nitrophenyl | 23.10 | >100 |

| 2m | Benzhydryl | 24.14 | >100 |

Data from Yildiz et al. (2018) for illustrative purposes.[6]

The data suggests that bulky, lipophilic groups at the R position can confer selective MAO-A inhibitory activity.

Experimental Protocol: MAO-Glo™ Assay for MAO Activity

This protocol provides a luminescent method for measuring MAO-A or MAO-B activity and the inhibitory potential of test compounds.[7][8][9]

-

Reagent Preparation:

-

Prepare serial dilutions of the test compounds in the appropriate MAO Reaction Buffer.

-

Prepare a solution of recombinant human MAO-A or MAO-B enzyme in the reaction buffer.

-

Prepare the luminogenic MAO substrate in the reaction buffer.

-

-

Assay Procedure:

-

In a 96-well white plate, add 25 µL of the test compound dilution to each well.

-

Add 12.5 µL of the MAO substrate solution to each well.

-

Initiate the reaction by adding 12.5 µL of the MAO enzyme solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 50 µL of reconstituted Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate for 20 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of MAO inhibition for each compound concentration relative to controls.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Targeting Metabolic Disorders: GPR119 Agonists

The G-protein coupled receptor 119 (GPR119) is an emerging target for the treatment of type 2 diabetes and obesity.[10][11] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), respectively.[11] Analogs of the 4-(piperazin-1-yl)pyrimidine scaffold have been identified as potent GPR119 agonists.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. guidechem.com [guidechem.com]

- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. promega.com [promega.com]

- 8. MAO-Glo™ Assay Protocol [worldwide.promega.com]

- 9. MAO-Glo™ Assay Systems [promega.jp]

- 10. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

Pharmacological Profile of the 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Scaffold: A Privileged Core in Modern Drug Discovery

Introduction: The Emergence of a Versatile Pharmacophore

The 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine core is a significant heterocyclic scaffold that has garnered substantial attention in medicinal chemistry. Its structural rigidity, coupled with the basicity of the methylpiperazine moiety and the hydrogen bonding capabilities of the pyrimidin-2-amine group, makes it an ideal anchor for designing molecules with high affinity and selectivity for a diverse range of biological targets.[1] This guide provides an in-depth technical exploration of the pharmacological profile of this scaffold, drawing insights from the extensive research on its derivatives. While a comprehensive profile of the standalone parent compound is not extensively documented, the activities of its analogues provide a robust understanding of its therapeutic potential. The pyrimidine ring, a key component of this scaffold, is known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates by engaging in various biological interactions.[1]

Molecular Targets and Therapeutic Indications

Derivatives of the 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine scaffold have been investigated for a multitude of therapeutic applications, primarily in oncology and metabolic diseases. The versatility of this core allows for its modification to target a range of proteins, including kinases and G-protein coupled receptors.

Kinase Inhibition: A Predominant Therapeutic Strategy

The most prominent application of this scaffold is in the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3]

-

Tyrosine Kinase Inhibition: The most notable example is Imatinib , a potent inhibitor of the Bcr-Abl tyrosine kinase, which is a key driver in chronic myeloid leukemia (CML).[4] The 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine moiety is a critical component of Imatinib's structure, contributing to its binding affinity and pharmacological activity.[4]

-

Cyclin-Dependent Kinase (CDK) Inhibition: Several derivatives have been synthesized and evaluated as inhibitors of CDKs, which are key regulators of the cell cycle.[5][6] For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have shown potent CDK2 inhibitory activity, suggesting a potential therapeutic avenue for cancers with dysregulated cell cycle control.[5]

-

Other Kinase Targets: The scaffold has also been utilized to develop inhibitors for other kinases, including:

-

FLT3 and CDK: A series of 1-H-pyrazole-3-carboxamide derivatives incorporating the 4-(4-methylpiperazin-1-yl) moiety have demonstrated potent inhibition of both FMS-like tyrosine kinase 3 (FLT3) and CDKs, showing promise for the treatment of acute myeloid leukemia (AML).[7]

-

Akt: 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent Akt inhibitors, with IC50 values in the nanomolar range.[8]

-

PIM-1: Pyrido[2,3-d]pyrimidine derivatives have been shown to act as PIM-1 kinase inhibitors, inducing apoptosis in cancer cells.[9]

-

G-Protein Coupled Receptor (GPCR) Agonism

Beyond kinase inhibition, derivatives of this scaffold have shown activity as agonists for G-protein coupled receptors. A series of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives have been identified as novel GPR119 agonists, with potential applications in the treatment of diabetes and obesity.[10]

In Vitro Pharmacological Evaluation: Key Methodologies

The characterization of compounds containing the 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine core relies on a suite of robust in vitro assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Assays

Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on a purified kinase.[11] A common approach is the luminescence-based kinase assay, which measures the amount of ATP consumed during the phosphorylation reaction.[12][13]

Experimental Protocol: Luminescence-Based Kinase Activity Assay [12]

-

Reaction Setup:

-

Prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

Incubate the mixture for 10 minutes at room temperature to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the reaction at 30°C for 60 minutes.

-

-

Signal Detection:

-

Terminate the reaction and deplete the remaining ATP by adding a proprietary reagent (e.g., ADP-Glo™ Reagent).

-

Incubate for 40 minutes at room temperature.

-

Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Diagram: Workflow of a Luminescence-Based Kinase Assay

Caption: The enzymatic conversion of MTT to formazan in viable cells forms the basis of this colorimetric assay.

In Vivo Pharmacology and Pharmacokinetics

While in vivo data for the parent 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine is limited, studies on its derivatives provide valuable insights into the potential pharmacokinetic properties of this scaffold. For example, a study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK4/6 inhibitors demonstrated that optimized compounds can achieve oral bioavailability. [6]Similarly, a study on GPR119 agonists containing the pyrimidine-piperazine core showed that these compounds improved glucose tolerance in a dose-dependent manner in mouse models. [10]These findings suggest that the scaffold is amenable to modifications that can lead to favorable pharmacokinetic profiles.

Safety and Toxicology

The safety and toxicological profile of the 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine scaffold can be inferred from the extensive clinical data available for drugs like Imatinib, which has a well-characterized safety profile. [14]Preclinical studies on novel derivatives often include acute toxicity assessments. For instance, an FLT3 and CDK inhibitor based on this scaffold was found to be safer than a reference compound in acute toxicity studies in mice. [7]

Conclusion and Future Directions

The 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine scaffold has proven to be a highly versatile and privileged core in drug discovery. Its adaptability allows for the development of potent and selective modulators of a wide range of biological targets, particularly protein kinases. The success of Imatinib and the promising preclinical data for numerous other derivatives underscore the therapeutic potential of this chemical entity. Future research will likely focus on further exploring the chemical space around this scaffold to identify novel inhibitors for underexplored targets, as well as on optimizing the pharmacokinetic and safety profiles of existing lead compounds. The continued investigation of this remarkable pharmacophore holds great promise for the development of new and effective therapies for a variety of human diseases.

References

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 10. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. promega.com.br [promega.com.br]

- 14. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]

Methodological & Application

Synthesis of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine: An Application Note and Protocol

Abstract

This comprehensive guide details the synthesis, purification, and characterization of 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The core of this molecule, the 2-aminopyrimidine scaffold coupled with a 4-methylpiperazine moiety, is a recurring pharmacophore in a variety of biologically active agents. This document provides a robust, field-tested protocol for the synthesis of this compound, emphasizing the chemical rationale behind the procedural steps. It is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable method for the preparation of this and structurally related compounds.

Introduction: The Significance of the Pyrimidine-Piperazine Scaffold

The fusion of pyrimidine and piperazine rings creates a privileged scaffold in medicinal chemistry. Pyrimidine derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The piperazine moiety, a common feature in many pharmaceuticals, often enhances pharmacokinetic properties such as solubility and bioavailability.[1] The combination of these two heterocycles in a single molecule can lead to compounds with potent and selective biological activities.

A prominent example of the therapeutic importance of the methylpiperazine-pyrimidine motif is found in the structure of Imatinib, a highly successful tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[1][3] The 4-(4-methylpiperazin-1-yl) moiety is crucial for its binding to the ATP-binding pocket of the target kinase. The title compound, 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors, monoamine oxidase (MAO) inhibitors, and agents targeting other biological pathways.[4][5]

This application note provides a detailed and reproducible protocol for the synthesis of 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine, starting from commercially available precursors. The methodology presented herein is optimized for efficiency and purity, and is suitable for laboratory-scale synthesis.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine is efficiently achieved through a two-step process. The first step involves the chlorination of the readily available 2-aminopyrimidin-4-ol to furnish the key intermediate, 2-amino-4-chloropyrimidine. The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group of the pyrimidine ring is displaced by 1-methylpiperazine.

Caption: Overall synthetic workflow for 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine.

Rationale for the Synthetic Route

The choice of this synthetic pathway is predicated on several key chemical principles:

-

Activation of the Pyrimidine Ring: The hydroxyl group at the 4-position of 2-aminopyrimidin-4-ol is a poor leaving group. Conversion to a chloro group via treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) transforms it into an excellent leaving group, thereby activating the C4 position for nucleophilic attack.[6]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitrogen atoms in the pyrimidine ring facilitate SNAr reactions. The chlorine atom at the 4-position is susceptible to displacement by nucleophiles. 1-Methylpiperazine, with its secondary amine nitrogen, acts as a potent nucleophile in this context.

-

Microwave-Assisted Synthesis: The second step of the synthesis can be significantly accelerated using microwave irradiation.[2] This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 2-Amino-4-chloropyrimidine

This protocol is adapted from established procedures for the chlorination of hydroxypyrimidines.[7]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Aminopyrimidin-4-ol | 98% | Sigma-Aldrich |

| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Saturated sodium bicarbonate solution | - | Prepared in-house |

| Anhydrous sodium sulfate | ACS reagent, ≥99.0% | Sigma-Aldrich |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-aminopyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (5.0 eq).

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-amino-4-chloropyrimidine.

-

The crude product can be purified by recrystallization from ethanol to yield a white to off-white solid.

Step 2: Synthesis of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine

This protocol utilizes microwave-assisted synthesis for an efficient reaction.[2]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Amino-4-chloropyrimidine | Synthesized in Step 1 | - |

| 1-Methylpiperazine | 99% | Sigma-Aldrich |

| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |

| Anhydrous Propanol | 99.7% | Sigma-Aldrich |

| Ethyl acetate | ACS reagent, ≥99.5% | Sigma-Aldrich |

| Saturated sodium bicarbonate solution | - | Prepared in-house |

| Anhydrous sodium sulfate | ACS reagent, ≥99.0% | Sigma-Aldrich |

Procedure:

-

In a microwave reaction vial, combine 2-amino-4-chloropyrimidine (1.0 eq, 2 mmol), 1-methylpiperazine (1.0 eq, 2 mmol), and anhydrous propanol (1 mL).

-

Add triethylamine (200 µL) to the reaction mixture.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 120-140 °C for 15-30 minutes. Monitor the reaction progress by TLC (ethyl acetate/methanol, 9:1).

-

Upon completion, cool the reaction vial to room temperature.

-

Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent.

Characterization of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine

The identity and purity of the synthesized compound should be confirmed by various analytical techniques. The following data is consistent with the structure of 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine.[2]

Physical and Spectroscopic Data:

| Property | Value |

| Molecular Formula | C₉H₁₅N₅ |

| Molecular Weight | 193.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 180 °C |

| Yield | 54% |

| IR (ATR, cm⁻¹) | 3318 (—NH₂), 3155 (—CH aromatic), 2868 (—CH aliphatic), 1651 (—C=N aromatic), 1582 (—C=C aromatic), 1469 (—C=C aromatic) |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.20 (s, 3H), 2.29–2.30 (m, 4H), 3.47–3.48 (m, 4H), 5.94 (s br, —NH₂), 5.99 (AB quartet, 1H, J = 5.6 Hz), 7.73 (AB quartet, 1H, J = 6.0 Hz) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 43.57, 46.24, 54.77, 93.53, 157.28, 162.80, 163.45 |

| Elemental Analysis | Calculated for C₉H₁₅N₅: %C 55.89, %H 7.76, %N 36.2; Found: %C 55.08, %H 7.78, %N 34.7. |

Discussion and Mechanistic Insights

The synthesis of 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine is a classic example of a nucleophilic aromatic substitution reaction on an electron-deficient heterocyclic system.

Sources

- 1. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide [mdpi.com]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]